molecular formula C17H18O4 B13924551 5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzaldehyde

5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzaldehyde

Cat. No.: B13924551
M. Wt: 286.32 g/mol
InChI Key: DFIFZBYZALRRGB-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzaldehyde is an organic compound that features a benzaldehyde core with hydroxyethyl and methoxybenzyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzaldehyde typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyethylbenzaldehyde and 4-methoxybenzyl chloride.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzoic acid.

    Reduction: 5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzyl alcohol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its functional groups.

Biology

    Biological Activity: Studied for potential biological activities such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Potential precursor for the development of pharmaceutical compounds.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for compounds like 5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzaldehyde depends on its specific application. For example, if it exhibits biological activity, it may interact with specific enzymes or receptors in biological systems. The hydroxyethyl and methoxybenzyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Hydroxyethyl)-2-((4-methoxyphenyl)oxy)benzaldehyde: Similar structure but with a phenyl group instead of a benzyl group.

    5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzoic acid: Oxidized form of the compound.

Uniqueness

The unique combination of hydroxyethyl and methoxybenzyl groups in 5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzaldehyde may confer specific properties that are not present in similar compounds, such as unique reactivity or biological activity.

Properties

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

5-(2-hydroxyethyl)-2-[(4-methoxyphenyl)methoxy]benzaldehyde

InChI

InChI=1S/C17H18O4/c1-20-16-5-2-14(3-6-16)12-21-17-7-4-13(8-9-18)10-15(17)11-19/h2-7,10-11,18H,8-9,12H2,1H3

InChI Key

DFIFZBYZALRRGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)CCO)C=O

Origin of Product

United States

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